4-[4-(2,5-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine
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Overview
Description
4-[4-(2,5-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and inflammatory conditions .
Preparation Methods
The synthesis of 4-[4-(2,5-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine typically involves multiple steps, including the formation of the pyrimidine core and subsequent functionalization with the piperazine and sulfonyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve scaling up these synthetic routes while maintaining stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
4-[4-(2,5-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and pyrimidine rings.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: The compound has shown promise in modulating biological pathways, making it a candidate for studying cellular processes.
Mechanism of Action
The mechanism of action of 4-[4-(2,5-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, leading to decreased apoptosis and inflammation . These effects are mediated through its binding to active residues of proteins such as ATF4 and NF-kB, which play crucial roles in cellular stress responses and inflammation .
Comparison with Similar Compounds
When compared to other similar compounds, 4-[4-(2,5-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine stands out due to its unique combination of functional groups and its potent biological activity. Similar compounds include:
Triazole-pyrimidine hybrids: These compounds also exhibit neuroprotective and anti-inflammatory properties but may differ in their specific molecular targets and pathways.
Pyridazinones containing piperazine moieties: These compounds are known for their acetylcholinesterase inhibitory activity and are studied for their potential in treating Alzheimer’s disease.
Properties
Molecular Formula |
C22H23FN4O2S |
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Molecular Weight |
426.5 g/mol |
IUPAC Name |
4-[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-6-(4-fluorophenyl)pyrimidine |
InChI |
InChI=1S/C22H23FN4O2S/c1-16-3-4-17(2)21(13-16)30(28,29)27-11-9-26(10-12-27)22-14-20(24-15-25-22)18-5-7-19(23)8-6-18/h3-8,13-15H,9-12H2,1-2H3 |
InChI Key |
YVNYJOBHZFYCJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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